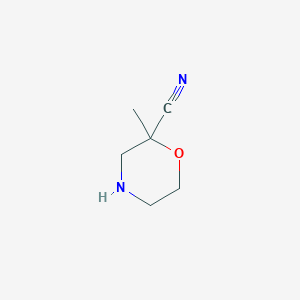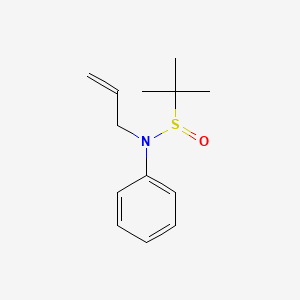
2-Methylmorpholine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylmorpholine-2-carbonitrile: is an organic compound with the molecular formula C6H10N2O It is a derivative of morpholine, a heterocyclic amine, and contains a nitrile group
准备方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: 2-Methylmorpholine-2-carbonitrile can be synthesized through the reaction of morpholine with acetonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. Catalysts and solvents are selected to enhance the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 2-Methylmorpholine-2-carbonitrile can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The nitrile group in this compound can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as oximes or amides.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Substituted morpholine derivatives with various functional groups.
科学研究应用
Chemistry:
Organic Synthesis: 2-Methylmorpholine-2-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: The compound is used in studies involving enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.
Medicine:
Drug Development: this compound is explored as a potential scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Polymer Production: The compound is used as a monomer or co-monomer in the production of specialty polymers with unique properties.
作用机制
The mechanism by which 2-Methylmorpholine-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.
相似化合物的比较
Morpholine: A parent compound with similar structural features but lacks the nitrile group.
2-Methylmorpholine: Similar to 2-Methylmorpholine-2-carbonitrile but without the nitrile group.
2-Morpholinecarbonitrile: Contains the nitrile group but lacks the methyl substitution.
Uniqueness:
This compound: is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in synthesis and research.
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
2-methylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(4-7)5-8-2-3-9-6/h8H,2-3,5H2,1H3 |
InChI 键 |
FOXNTVLALNNVES-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNCCO1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(methylsulfanyl)-N-(4-nitropiperazin-1-yl)methanimine](/img/structure/B12340823.png)




![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)


![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)


![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
